molecular formula C9H8O2 B1198548 2-Acetylbenzaldehyde CAS No. 24257-93-0

2-Acetylbenzaldehyde

Cat. No. B1198548
CAS RN: 24257-93-0
M. Wt: 148.16 g/mol
InChI Key: VDEAMZDXUCYOQJ-UHFFFAOYSA-N
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Description

2-Acetylbenzaldehyde is a chemical compound with the molecular formula C9H8O2 . It has an average mass of 148.159 Da and a monoisotopic mass of 148.052429 Da .


Synthesis Analysis

2-Acetylbenzaldehyde can be synthesized by reacting benzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This reaction produces the desired product along with acetic acid as a byproduct.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Acetylbenzaldehyde are not detailed in the search results, it’s important to note that understanding the movement of electrons during chemical reactions is key to understanding the reactions of organic compounds .


Physical And Chemical Properties Analysis

2-Acetylbenzaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 268.8±23.0 °C at 760 mmHg, and a flash point of 99.6±19.6 °C . It has 2 freely rotating bonds, and its molar refractivity is 43.0±0.3 cm3 . Its polar surface area is 34 Å2, and its molar volume is 132.6±3.0 cm3 .

Scientific Research Applications

  • 2-Acetylbenzaldehyde has been used in selective reduction reactions, particularly in the protection of formyl groups using sodium bisulfite and solid supports (ChiharaTeiji et al., 1981).

  • It plays a role in the Mannich annulation reaction for synthesizing 3-aminoindan-1-one derivatives, providing a simple and efficient method under mild conditions (Y. Zhang et al., 2019).

  • The compound is significant in atmospheric chemistry, particularly in the study of photolysis and OH radical reactions of aromatic carbonyl compounds (Lin Wang et al., 2006).

  • 2-Acetylbenzaldehyde has been studied for its photo-isomerization properties, especially in the formation of lactones through ketene intermediates (S. Fröbel et al., 2015).

  • It is used in actinometry studies for understanding photochemical properties in different environments (E. S. Galbavy et al., 2010).

  • The compound is involved in the chemoselective synthesis of thioacetals, demonstrating its versatility in organic synthesis (C. Wiles et al., 2007).

  • Research has been conducted on the reaction mechanisms involving 2-Acetylbenzaldehyde, such as its acetalization with methanol (M. Yusuf et al., 2022).

  • It serves as a building block for generating functionalized polycyclic compounds, highlighting its role in complex compound synthesis (Huanhuan Wang et al., 2012).

  • 2-Acetylbenzaldehyde-derived Schiff bases have been used to obtain Zn(II) chelates with antibacterial properties (Z. Chohan et al., 2003).

  • Studies on solvent-mediated catalysis and proton-shuttling in the formation of 3-methylphthalide from ketene intermediates highlight its significance in photochemical processes (O. Weingart et al., 2018).

Safety And Hazards

When handling 2-Acetylbenzaldehyde, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

While specific future directions for 2-Acetylbenzaldehyde are not mentioned in the search results, it’s worth noting that the compound is used for R&D purposes . As with any chemical compound, future research and development will continue to explore its properties and potential applications.

properties

IUPAC Name

2-acetylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEAMZDXUCYOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178955
Record name 2-Acetylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylbenzaldehyde

CAS RN

24257-93-0
Record name 2-Acetylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
L Wang, J Arey, R Atkinson - Environmental science & technology, 2006 - ACS Publications
… In this work the rates and products of photolysis and OH radical reaction of phthaldialdehyde, 2-acetylbenzaldehyde, and 1,2-diacetylbenzene have been studied. The photolysis rates, …
Number of citations: 31 pubs.acs.org
N Nishino, J Arey, R Atkinson - Environmental science & …, 2009 - ACS Publications
… However, our glyoxal and 2-acetylbenzaldehyde data from the 1-methylnaphthalene reaction and glyoxal and 1,2-diacetylbenzene data from the 1,4-dimethylnaphthalene reaction …
Number of citations: 22 pubs.acs.org
L Wang, R Atkinson, J Arey - Environmental science & technology, 2007 - ACS Publications
… reactions of phthaldialdehyde, 2-acetylbenzaldehyde, and 1,… 1,3-DMN, with 2-acetylbenzaldehyde the presumed precursor. … lower than phthaldialdehyde and 2-acetylbenzaldehyde ( 15)…
Number of citations: 83 pubs.acs.org
MD Gaul, GA Junk, HJ Svec - Environmental science & technology, 1987 - ACS Publications
… normal ozonolysis products for the dimethylnaphthalenes were observed to be 2-acetylbenzaldehyde, phthaldehyde, 2-formyl-4-methylbenzaldehyde, and 1,2-diacetylbenzene, as …
Number of citations: 11 pubs.acs.org
L Wang - Ph. D. Thesis, 2006 - ui.adsabs.harvard.edu
… and OH radical reactions of products formed from the OH radical-initiated reactions of naphthalene and alkylnaphthalenes, including phthaldialdehyde, 2-acetylbenzaldehyde and 1,2-…
Number of citations: 3 ui.adsabs.harvard.edu
LA Sternson, JF Stobaugh, AJ Repta - Analytical biochemistry, 1985 - Elsevier
… (e) 2-Acetylbenzaldehyde ethylene ketal (15). To a flask containing a mixture of methylene chloride (200 ml) and hexane ( 100 ml), pyridinium chlorochromate adsorbed on alumina (21) …
Number of citations: 73 www.sciencedirect.com
R Nouch - 2020 - eprints.nottingham.ac.uk
… Novel pentafulvene (±)-1.162a was observed to form in the pyrrolidine catalyzed reaction between 2-acetylbenzaldehyde (1.160a) and CpH. It was envisaged that an enantioselective …
Number of citations: 2 eprints.nottingham.ac.uk
C Ford - 2019 - openworks.wooster.edu
"Adapting the Photocyclization Isomerization of 2-Acetylbenzaldehyde in" by Colin Ford … Adapting the Photocyclization Isomerization of 2-Acetylbenzaldehyde into 3-Methylphthalide …
Number of citations: 0 openworks.wooster.edu
J Yang, N Yoshikai - Journal of the American Chemical Society, 2014 - ACS Publications
… , 9, 14) that can promote intramolecular hydroacylation of 2-acetylbenzaldehyde (1a). With a … The reaction of 2-acetylbenzaldehyde bearing a 4-diethylamino group 1t resulted in almost …
Number of citations: 196 pubs.acs.org
T Yasukawa, S Kobayashi - Chemistry Letters, 2017 - journal.csj.jp
… was also applicable for the reaction with 2-acetylbenzaldehyde to afford the product 2e in excellent yield. Substitution on the benzene ring of 2-acetylbenzaldehyde was examined, and …
Number of citations: 6 www.journal.csj.jp

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